

Quality control measures for synthesized FN-1501-propionic acid

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Compound of Interest

Compound Name: FN-1501-propionic acid

Cat. No.: B12414685

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Technical Support Center: FN-1501-Propionic Acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthesized **FN-1501-propionic acid**.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quality control of **FN-1501-propionic acid**.



Issue ID	Problem	Potential Causes	Recommended Actions
QC-001	Inconsistent Purity by HPLC	- Incomplete reaction or side reactions during synthesis Degradation of the compound Issues with the HPLC method (e.g., column, mobile phase).	- Review the synthesis protocol for potential sources of impurities Perform stress testing (e.g., heat, light, pH) to assess stability Verify HPLC method parameters and ensure column integrity.
QC-002	Unexpected Peaks in Mass Spectrometry	- Presence of residual solvents, starting materials, or by-products Formation of adducts in the ion source.	- Analyze the synthesis reaction mixture by LC-MS to identify intermediates and by-products Optimize MS parameters to minimize adduct formation.
QC-003	Poor Solubility	- Incorrect solvent or pH Crystalline form of the compound.	- Test solubility in a range of pharmaceutically acceptable solvents Characterize the solidstate properties (e.g., polymorphism) of the material.
QC-004	Discrepancies in Potency Assay	- Inaccurate quantification of the compound Degradation of the compound in the assay medium	- Use a qualified reference standard for quantification Assess the stability of the compound under assay conditions



Interference from impurities.

Purify the compound to remove interfering impurities.

Frequently Asked Questions (FAQs)

1. What are the recommended analytical techniques for assessing the purity of synthesized **FN-1501-propionic acid**?

The primary recommended technique is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. For impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can provide information on certain impurities.

2. What are the expected physicochemical properties of **FN-1501-propionic acid**?

Property	Value	
Molecular Formula	C25H27N9O4[1]	
Molecular Weight	517.5 g/mol [1]	
Appearance	Off-white to pale yellow solid	
Solubility Soluble in DMSO		

3. How should **FN-1501-propionic acid** be stored to ensure its stability?

For long-term storage, it is recommended to store the solid compound at -20°C. Solutions in DMSO can be stored at -80°C for up to six months. For short-term use, solutions can be kept at 4°C for up to two weeks.[2]

4. What are the potential impurities that could be present in synthesized **FN-1501-propionic** acid?

Potential impurities can include unreacted starting materials, reagents, and by-products from the synthesis process. Given that **FN-1501-propionic acid** is a derivative of FN-1501, residual



FN-1501 could also be a potential impurity. A thorough analysis of the synthetic route is necessary to identify all potential process-related impurities.

5. How can I confirm the identity of my synthesized FN-1501-propionic acid?

The identity of the compound should be confirmed using a combination of techniques. High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, and 1H and 13C NMR spectroscopy will confirm the chemical structure. Comparison of the obtained data with a well-characterized reference standard is the best practice.

Experimental Protocols Protocol 1: Purity Determination by HPLC

- Instrumentation: HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: 10-90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μL.
- Procedure:
 - Prepare a 1 mg/mL stock solution of FN-1501-propionic acid in DMSO.
 - Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
 - Inject the sample and record the chromatogram.



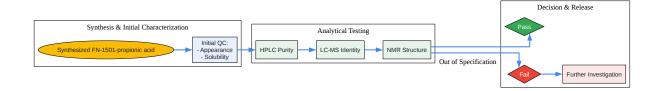
 Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Protocol 2: Identity Confirmation by LC-MS

- Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
- LC Conditions: Use the same conditions as described in Protocol 1.
- · MS Conditions:
 - o Ionization Mode: Positive ESI.
 - Scan Range: m/z 100-1000.
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.
- Procedure:
 - Inject the sample into the LC-MS system.
 - Obtain the total ion chromatogram (TIC) and the mass spectrum of the main peak.
 - Compare the observed mass-to-charge ratio (m/z) with the theoretical value for FN-1501propionic acid.

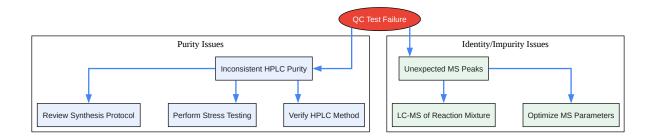
Visualizations





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Caption: Quality Control Workflow for Synthesized FN-1501-Propionic Acid.



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Caption: Troubleshooting Logic for Common QC Failures.

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References

- 1. FN-1501-propionic acid | C25H27N9O4 | CID 146047130 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FN-1501|1429515-59-2|COA [dcchemicals.com]
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